1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt
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Overview
Description
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its anti-inflammatory, analgesic, and antipyretic properties. It is often used in pharmaceutical research and development due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt typically involves the reaction of N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride with levulinic acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The recrystallization of the product from suitable solvents results in the formation of polymorphic crystals .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: The parent compound, known for its potent anti-inflammatory and analgesic properties.
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic effects.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its lysine salt form enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research and development.
Properties
CAS No. |
55948-13-5 |
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Molecular Formula |
C25H30ClN3O6 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C19H16ClNO4.C6H14N2O2/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;7-4-2-1-3-5(8)6(9)10/h3-9H,10H2,1-2H3,(H,22,23);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
OXLKTVUQJMBJSJ-ZSCHJXSPSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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